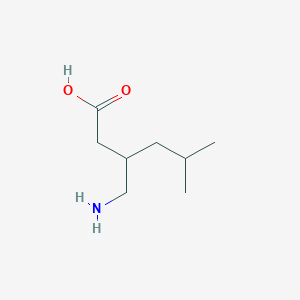

3-(Aminomethyl)-5-methylhexanoic acid

Description

Properties

IUPAC Name |

3-(aminomethyl)-5-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXYPKUFHZROOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20861392 | |

| Record name | 3-(Aminomethyl)-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128013-69-4 | |

| Record name | 3-(Aminomethyl)-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of (S)-3-(aminomethyl)-5-methylhexanoic Acid: A Technical Guide

(S)-3-(aminomethyl)-5-methylhexanoic acid , widely known as Pregabalin , is a potent anticonvulsant and analgesic drug. Its therapeutic efficacy is enantiomer-specific, residing in the (S)-enantiomer. Consequently, the development of efficient and stereoselective synthetic routes to obtain enantiomerically pure (S)-Pregabalin has been a significant focus of chemical research and industrial process development. This guide provides an in-depth overview of the core synthetic strategies, complete with experimental protocols, quantitative data, and process visualizations.

Core Synthetic Strategies

The synthesis of (S)-Pregabalin can be broadly categorized into two main approaches: the resolution of a racemic mixture and asymmetric synthesis. Each strategy encompasses various methodologies, from classical chemical resolutions to modern catalytic and enzymatic processes.

Resolution of Racemic 3-(aminomethyl)-5-methylhexanoic Acid

A foundational approach to obtaining (S)-Pregabalin involves the synthesis of the racemic compound followed by the separation of the enantiomers.

The racemic core can be synthesized through several routes, often starting from isovaleraldehyde and a C2-synthon like diethyl malonate or ethyl cyanoacetate. A common pathway involves a Knoevenagel condensation followed by a Michael addition of cyanide and subsequent hydrolysis and decarboxylation.

The separation of the (R)- and (S)-enantiomers is typically achieved through diastereomeric salt formation using a chiral resolving agent. (S)-(+)-mandelic acid is a widely used resolving agent for Pregabalin[1][2][3]. The process involves the selective crystallization of the diastereomeric salt of the desired (S)-enantiomer.

Experimental Protocol: Resolution with (S)-Mandelic Acid [2]

-

Salt Formation: Racemic this compound and (S)-mandelic acid are dissolved in a suitable solvent, such as water, an alcohol (e.g., methanol, ethanol), or a mixture thereof.

-

Crystallization: The solution is allowed to cool, leading to the precipitation of the (S,S)-diastereomeric salt, while the (R,S)-salt remains in the solution.

-

Isolation and Purification: The precipitated salt is isolated by filtration. Further recrystallizations can be performed to enhance the diastereomeric purity.

-

Liberation of the Free Amino Acid: The purified diastereomeric salt is treated with a base to neutralize the mandelic acid, followed by isolation of the enantiomerically pure (S)-3-(aminomethyl)-5-methylhexanoic acid.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the (S)-enantiomer, thus avoiding the loss of 50% of the material inherent in classical resolution.

One of the most efficient and industrially applied methods for the synthesis of (S)-Pregabalin is the asymmetric hydrogenation of a prochiral olefin precursor using a chiral catalyst. The key step involves the hydrogenation of a cyano-substituted olefin using a Rhodium catalyst with a chiral phosphine ligand, such as Me-DuPHOS.[3][4][5]

Experimental Protocol: Asymmetric Hydrogenation using Rh-Me-DuPHOS [4][5]

-

Substrate Preparation: A 3-cyano-5-methylhex-3-enoic acid salt is prepared.

-

Asymmetric Hydrogenation: The substrate is hydrogenated in a suitable solvent like methanol under hydrogen pressure (e.g., 45 psi) in the presence of a catalytic amount of [(R,R)-(Me-DuPHOS)Rh(COD)]BF4. The reaction is typically carried out at an elevated temperature (e.g., 55 °C).

-

Nitrile Reduction: The resulting (S)-3-cyano-5-methylhexanoate is then subjected to reduction of the nitrile group. A common method is heterogeneous hydrogenation using a nickel catalyst (e.g., sponge nickel) in the presence of a base like potassium hydroxide.

-

Work-up and Isolation: The final product is isolated and purified, often by crystallization from a mixture of solvents like ethanol, water, and acetic acid.

Synthetic Pathway: Asymmetric Hydrogenation

Caption: Asymmetric hydrogenation route to (S)-Pregabalin.

Enzymes offer high stereoselectivity and are increasingly used in pharmaceutical synthesis. For Pregabalin, chemoenzymatic routes often employ ene-reductases for the asymmetric bioreduction of β-cyanoacrylate esters.[6][7]

Experimental Protocol: Asymmetric Bioreduction with Ene-Reductase [6]

-

Substrate Preparation: A suitable β-cyanoacrylate ester is synthesized.

-

Bioreduction: The ester is subjected to asymmetric bioreduction using an ene-reductase in a buffer solution, often with a cofactor regeneration system.

-

Hydrolysis: The resulting chiral β-cyano ester can be hydrolyzed to the corresponding carboxylic acid, which is a direct precursor to Pregabalin.

-

Nitrile Reduction: The cyano group is then reduced to the amine to yield (S)-Pregabalin.

Workflow: Chemoenzymatic Synthesis

Caption: Chemoenzymatic synthesis of (S)-Pregabalin.

A more recent approach involves the use of small organic molecules as catalysts for the enantioselective synthesis of Pregabalin precursors. A key strategy is the asymmetric Michael addition of a nucleophile to a nitroalkene, catalyzed by a chiral organocatalyst.[1]

Experimental Protocol: Organocatalytic Michael Addition [1]

-

Nitroalkene Preparation: 4-methyl-1-nitropentene is prepared.

-

Asymmetric Michael Addition: Dimethyl malonate is added to the nitroalkene in the presence of a chiral organocatalyst (e.g., a derivative of a chiral amine).

-

Subsequent Transformations: The resulting adduct is then converted to (S)-Pregabalin through a series of steps, which may include reduction of the nitro group and decarboxylation.

Quantitative Data Summary

The following tables summarize key quantitative data for different synthetic routes to (S)-Pregabalin, allowing for a comparative analysis of their efficiencies.

Table 1: Asymmetric Hydrogenation

| Step | Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

| Asymmetric Hydrogenation | [(R,R)-Me-DuPHOS)Rh(COD)]BF4 | 3-cyano-5-methylhex-3-enoic acid salt | (S)-3-cyano-5-methylhexanoate | >99 | 97.7 | [4] |

| Nitrile Reduction | Sponge Ni, KOH | (S)-3-cyano-5-methylhexanoate | (S)-Pregabalin | 61 (two steps) | 99.8 | [4] |

Table 2: Resolution and Enzymatic Methods

| Method | Key Reagent/Enzyme | Substrate | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

| Classical Resolution | (S)-mandelic acid | Racemic Pregabalin | (S)-Pregabalin | 25-29 (overall) | >99 | [4] |

| Lipase Catalyzed Resolution | Lipase | (RS)-ethyl-3-cyano-5-methylhexanoate | (S)-ethyl-3-cyano-5-methylhexanoate | 85 | >99 | |

| Diastereomeric Salt Resolution | Cinchonidine | (RS)-3-cyano-5-methyl-hexanoic acid | (S)-3-cyano-5-methyl-hexanoic acid | 85 | >99 |

Conclusion

The synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid has evolved significantly, moving from classical resolution methods to highly efficient asymmetric catalytic and enzymatic processes. The choice of a particular synthetic route in an industrial setting depends on a variety of factors, including cost-effectiveness, atom economy, environmental impact, and the ability to achieve high enantiomeric purity. Asymmetric hydrogenation with Rh-DuPHOS catalysts remains a benchmark for its high efficiency and stereoselectivity. However, ongoing research into enzymatic and organocatalytic methods continues to provide innovative and potentially more sustainable alternatives for the large-scale production of this important pharmaceutical agent.

References

- 1. ricerca.univaq.it [ricerca.univaq.it]

- 2. WO1996040617A1 - Method of making (s)-3-(aminomethyl)-5-methylhexanoic acid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemoenzymatic asymmetric synthesis of pregabalin precursors via asymmetric bioreduction of β-cyanoacrylate esters using ene-reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetics and Metabolism of Pregabalin

Audience: Researchers, scientists, and drug development professionals.

Abstract

Pregabalin, a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA), is widely utilized for its anticonvulsant, analgesic, and anxiolytic properties. Its clinical efficacy is underpinned by a highly predictable and linear pharmacokinetic profile. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of pregabalin. It details the minimal nature of its metabolism, its primary route of elimination via renal excretion, and the low potential for pharmacokinetic drug-drug interactions. Quantitative data are summarized in tabular format, and key experimental methodologies for its analysis are described. Visual diagrams generated using the DOT language illustrate the metabolic pathway, the overall pharmacokinetic process, and a typical experimental workflow for its characterization. This document serves as a core reference for professionals in drug development and clinical research.

Introduction

Pregabalin is a potent ligand that binds with high affinity to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system.[1][2] Despite its structural similarity to GABA, it does not bind to GABA receptors nor does it modulate GABA transport or metabolism.[3][4] Its therapeutic effects are attributed to the reduction of depolarization-induced calcium influx, which consequently modulates the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[1][5]

A key advantage of pregabalin in clinical practice is its favorable and predictable pharmacokinetic profile.[1] It exhibits linear absorption, is not bound to plasma proteins, undergoes negligible metabolism, and is almost entirely excreted unchanged by the kidneys.[1][6] These characteristics simplify dosing regimens and significantly reduce the potential for pharmacokinetic drug interactions.[7][8]

Pharmacokinetic Profile

The pharmacokinetics of pregabalin are characterized by rapid absorption, wide distribution, minimal metabolism, and renal elimination. Steady-state plasma concentrations are typically achieved within 24 to 48 hours of repeated administration.[1][8]

Absorption

Pregabalin is rapidly and extensively absorbed following oral administration.[9] The absorption process is mediated by active transport through the large neutral amino acid transporter 1 (LAT1) and potentially other carriers in the small intestine and proximal colon.[3][7] This transport system is not easily saturated, leading to linear and dose-proportional pharmacokinetics across the clinical dose range.[3]

The oral bioavailability of pregabalin is consistently high, at ≥90%, and is independent of the administered dose.[3][8][9][10] While the rate of absorption can be affected by food, the overall extent of absorption remains unchanged. Administration with food can delay the time to peak plasma concentration (Tmax) from approximately 1 hour in a fasted state to around 3 hours, and may decrease the peak plasma concentration (Cmax) by 25-30%.[3][8][10] However, this effect is not considered clinically significant.[8]

Distribution

Following absorption, pregabalin is widely distributed throughout the body. The apparent volume of distribution (Vd) is approximately 0.5 L/kg.[7][10] A critical feature of pregabalin is its lack of binding to plasma proteins (<1%).[1][3][5][7] This absence of protein binding minimizes the potential for displacement-based drug interactions and contributes to its predictable pharmacokinetic profile.

Pregabalin effectively crosses the blood-brain barrier to exert its effects within the central nervous system, a process also facilitated by the LAT1 transporter.[2][3][4] Preclinical studies in rats have demonstrated that pregabalin also crosses the placenta and is present in the milk of lactating animals.[2][3]

Metabolism

Pregabalin undergoes negligible metabolism in humans.[1][10] It is not subject to hepatic metabolism and does not induce or inhibit major cytochrome P450 (CYP450) isoenzymes.[1][5] Consequently, the risk of metabolic drug-drug interactions is extremely low, and no dose adjustments are required for patients with hepatic impairment.[5][8]

Less than 2% of an administered dose is recovered in the urine as metabolites.[8][10] The primary and only significant metabolite identified is the N-methylated derivative of pregabalin, which accounts for just 0.9% of the dose excreted in urine.[10] The active S-enantiomer of pregabalin does not undergo racemization to the R-enantiomer in vivo.[8][10]

Excretion

The primary route of elimination for pregabalin is renal excretion.[1][7] Approximately 98% of the administered drug is recovered in the urine as the unchanged parent compound.[3][11] The mean elimination half-life (t1/2) in individuals with normal renal function is 6.3 hours.[1][7] This relatively short half-life necessitates dosing two to three times per day to maintain therapeutic plasma concentrations.[3]

Pregabalin elimination is directly proportional to creatinine clearance (CLcr).[7][8][10] Therefore, dose adjustments are mandatory for patients with renal impairment to avoid drug accumulation and potential toxicity.[8][10] In cases of overdose or severe renal failure, pregabalin can be effectively removed from plasma by hemodialysis, with a 4-hour session reducing plasma concentrations by approximately 50%.[8][10]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of pregabalin compiled from various clinical studies.

Table 1: Core Pharmacokinetic Parameters of Pregabalin

| Parameter | Value | Reference(s) |

| Oral Bioavailability (F) | ≥90% | [3][8][9][10] |

| Time to Peak (Tmax) - Fasted | ~1.0 hour (Range: 0.6-1.5 h) | [1][3][8][9][10] |

| Time to Peak (Tmax) - Fed | ~3.0 hours (Range: 2.5-3.2 h) | [3][8][10] |

| Effect of Food on Cmax | 25-31% decrease | [3][8][10] |

| Plasma Protein Binding | <1% (negligible) | [1][3][5][7] |

| Apparent Volume of Distribution (Vd) | ~0.5 L/kg | [7][10] |

| Elimination Half-life (t1/2) | 6.3 hours (mean) | [1][7][10] |

| Metabolism | <2% of dose | [1][5][8][10] |

| Primary Route of Elimination | Renal | [1][7][8] |

| % of Dose Excreted Unchanged in Urine | >90% (typically ~98%) | [3][5][10][11] |

Table 2: Clearance and Special Population Data

| Parameter | Value | Reference(s) |

| Renal Clearance (CLr) | 67.0 - 80.9 mL/min (young, healthy) | [10] |

| Proportionality | Elimination is proportional to Creatinine Clearance (CLcr) | [7][8][10] |

| Hemodialysis | ~50% of drug removed in 4 hours | [8][10] |

| Renal Impairment (Severe) | Dose adjustment required; t1/2 increases | [7][10][12] |

| Hepatic Impairment | No dose adjustment required | [8] |

Drug Interactions

Due to its pharmacokinetic profile, pregabalin has a very low potential for pharmacokinetic drug interactions.[7] Its negligible metabolism means it is not a perpetrator or victim of CYP450-mediated interactions, and its lack of plasma protein binding prevents interactions via displacement from binding sites.[8] Studies have confirmed no clinically relevant pharmacokinetic interactions with common antiepileptic drugs like phenytoin, carbamazepine, and valproic acid.[7][13]

However, pharmacodynamic interactions can occur. Co-administration with other central nervous system (CNS) depressants, such as opioids, benzodiazepines, and ethanol, can result in additive effects, leading to increased risks of somnolence, dizziness, and respiratory depression.[7][13][14]

Experimental Protocols

The quantification of pregabalin in biological matrices is essential for pharmacokinetic studies. Due to its structure lacking a chromophore, direct UV spectrophotometry is not feasible. The most common and robust analytical methods involve chromatography coupled with mass spectrometry.

Bioanalytical Method: SPE-LC-MS/MS

A widely accepted method for determining pregabalin concentrations in plasma involves Solid Phase Extraction (SPE) followed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[15][16]

-

Sample Preparation (SPE): Plasma samples (human or animal) are first treated with an internal standard (e.g., a deuterated analogue like Pregabalin-D4 or a structurally similar compound like gabapentin).[15][16] The samples are then loaded onto an SPE cartridge, such as a mixed-mode cation exchange (e.g., SOLA CX), which retains the analyte.[16] Interfering substances are washed away, and the purified pregabalin is then eluted with an appropriate solvent.

-

Chromatographic Separation (LC): The eluate is injected into a High-Performance Liquid Chromatography (HPLC) system. Separation is typically achieved on a reversed-phase column (e.g., C18 or PFP) using an isocratic or gradient mobile phase, often consisting of a mixture of an aqueous buffer (like ammonium formate) and an organic solvent (like methanol or acetonitrile).[15][16]

-

Detection (MS/MS): The column effluent is directed to a triple quadrupole mass spectrometer. Detection is performed using positive polarity heated electrospray ionization (HESI) operating in Selected Reaction Monitoring (SRM) mode.[16] Specific precursor-to-product ion transitions are monitored for both pregabalin and the internal standard to ensure high selectivity and sensitivity.

-

Validation: The method is validated according to regulatory guidelines (e.g., FDA, ICH) for linearity, accuracy, precision, recovery, and matrix effects.[16] Linearity is typically established over a range like 1 to 250 ng/mL or wider.[15][16]

Pharmacokinetic Study Design

Pharmacokinetic parameters are typically determined through clinical trials in healthy volunteers and patient populations.[9][17]

-

Study Population: Initial studies are conducted in healthy adult volunteers to characterize single- and multiple-dose pharmacokinetics without the confounding effects of disease or concomitant medications.[9] Subsequent studies are performed in specific patient populations (e.g., those with renal impairment) to inform dosing guidelines.[17]

-

Design: Studies often employ a randomized, crossover design. For instance, to assess the effect of food, subjects may receive pregabalin under both fed and fasted conditions in different periods, separated by a washout phase.[9]

-

Dosing and Sampling: Following administration of a single or multiple doses of pregabalin, serial blood samples are collected at predetermined time points (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48 hours post-dose). Urine is also collected over intervals to determine the extent of renal excretion.

-

Data Analysis: Plasma concentrations of pregabalin are plotted against time. Pharmacokinetic parameters such as Cmax, Tmax, Area Under the Curve (AUC), t1/2, clearance (CL), and Vd are calculated using non-compartmental or compartmental analysis. Population pharmacokinetic (PopPK) modeling is often used to analyze pooled data from multiple studies to identify and quantify sources of pharmacokinetic variability, such as the impact of creatinine clearance on pregabalin clearance.[17]

Conclusion

The pharmacokinetic profile of pregabalin is remarkably straightforward and predictable, making it a manageable agent in clinical practice. Key features include high bioavailability, linear dose-proportional absorption, lack of plasma protein binding, and negligible metabolism. Elimination is almost exclusively via renal excretion of the unchanged drug, making renal function the single most important factor influencing its clearance. This low propensity for pharmacokinetic interactions distinguishes it from many other centrally acting agents. A thorough understanding of these principles is crucial for optimizing therapeutic regimens, ensuring patient safety, and guiding future drug development efforts.

References

- 1. Pregabalin pharmacology and its relevance to clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pregabalin | C8H17NO2 | CID 5486971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pregabalin - Wikipedia [en.wikipedia.org]

- 4. Gabapentinoid - Wikipedia [en.wikipedia.org]

- 5. Pregabalin: latest safety evidence and clinical implications for the management of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic and pharmacodynamic profile of pregabalin and its role in the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pregabalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. ema.europa.eu [ema.europa.eu]

- 9. Clinical pharmacokinetics of pregabalin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. epomedicine.com [epomedicine.com]

- 12. droracle.ai [droracle.ai]

- 13. droracle.ai [droracle.ai]

- 14. The 6 Most Common Pregabalin (Lyrica) Drug Interactions - GoodRx [goodrx.com]

- 15. researchgate.net [researchgate.net]

- 16. apps.thermoscientific.com [apps.thermoscientific.com]

- 17. Population pharmacokinetics of pregabalin in healthy subjects and patients with post-herpetic neuralgia or diabetic peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

Enantioselective Synthesis of (S)-Pregabalin: A Technical Guide

Introduction

Pregabalin, chemically known as (S)-3-(aminomethyl)-5-methylhexanoic acid, is a widely recognized pharmaceutical agent for the management of a variety of neurological and psychiatric disorders.[1] It is primarily prescribed for neuropathic pain, epilepsy, fibromyalgia, and generalized anxiety disorder.[2][3] The therapeutic efficacy of pregabalin is stereospecific, with the (S)-enantiomer exhibiting the desired pharmacological activity, while the (R)-enantiomer is significantly less active. Consequently, the development of efficient and economically viable enantioselective synthetic routes to obtain the pure (S)-enantiomer is of paramount importance in the pharmaceutical industry.

This technical guide provides a comprehensive overview of the core strategies employed in the enantioselective synthesis of (S)-pregabalin. It is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of enzymatic resolutions, asymmetric hydrogenation, chiral auxiliary-mediated syntheses, and organocatalytic approaches. This document summarizes quantitative data in structured tables, provides detailed experimental protocols for key methodologies, and includes visualizations of synthetic pathways and workflows to facilitate a deeper understanding of these critical manufacturing processes.

Core Synthetic Strategies

The enantioselective synthesis of pregabalin has evolved significantly, moving from classical resolution of racemates to more sophisticated asymmetric catalytic methods. The primary goal is to maximize the yield of the desired (S)-enantiomer while minimizing the formation of the unwanted (R)-enantiomer, thereby improving process efficiency and reducing costs.

Enzymatic Resolution

Enzymatic resolution has emerged as a robust and industrially scalable method for producing enantiomerically pure intermediates of pregabalin. This strategy relies on the stereoselective action of enzymes, typically lipases or nitrilases, to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the two.

One of the most common approaches involves the kinetic resolution of a racemic β-cyanodiester intermediate, 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE).[2] In this process, a lipase selectively hydrolyzes one of the ester groups of one enantiomer, leading to a chiral acid that can be separated from the unreacted ester of the other enantiomer.

Key Enzymes and Intermediates:

-

Lipases: Lipolase®, Lipozyme TLIM®, and lipases from Talaromyces thermophilus have been effectively used for the enantioselective hydrolysis of CNDE.[2][4]

-

Nitrilases: In an alternative enzymatic route, a nitrilase can be used for the kinetic resolution of a racemic dicyano compound.[5]

Quantitative Data for Enzymatic Resolution of CNDE

| Enzyme Source | Substrate Concentration | Conversion (%) | Enantiomeric Excess (ee) of Product | Reference |

| Immobilized Talaromyces thermophilus Lipase | 3 M | 49.7 | > 95% | [2] |

| Lipolase® | Not specified | High | High | [2] |

| Lipozyme TLIM® | Not specified | High | High | [2] |

Experimental Protocol: Kinetic Resolution of CNDE using Immobilized Talaromyces thermophilus Lipase [2]

-

Reaction Setup: A 30 mL reaction mixture is prepared containing 8% (w/v) of immobilized Talaromyces thermophilus lipase, 50-150 mM zinc acetate, and 1-3 M 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE).

-

Reaction Conditions: The reaction is carried out at 30°C with stirring at 500 rpm.

-

pH Control: The pH of the mixture is maintained at 7.0 by the controlled addition of a 4 M NaOH solution using a Metrohm titrator.

-

Monitoring and Work-up: The conversion and enantiomeric excess are monitored by gas chromatography (GC) analysis. Upon completion, the desired (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid ((S)-CCMA) is isolated.

-

Subsequent Steps: The resulting (S)-CCMA is then converted to (S)-pregabalin through decarboxylation and reduction of the nitrile group.

Diagram: Enzymatic Resolution Pathway

Caption: Enzymatic resolution of racemic CNDE to produce (S)-pregabalin.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful technique that introduces chirality by the stereoselective addition of hydrogen across a double bond in a prochiral substrate, using a chiral catalyst. For the synthesis of pregabalin, this method is typically applied to a 3-cyano-5-methylhex-3-enoic acid salt.

The key to this approach is the use of a chiral rhodium catalyst, often complexed with a bisphosphine ligand such as Me-DuPHOS. This catalytic system facilitates the hydrogenation of the carbon-carbon double bond with high enantioselectivity, directly yielding the desired (S)-enantiomer of the cyanocarboxylate precursor.

Quantitative Data for Asymmetric Hydrogenation

| Catalyst | Substrate | Enantiomeric Excess (ee) | Overall Yield | Reference |

| Rhodium-Me-DuPHOS | 3-cyano-5-methylhex-3-enoic acid salt | Very high | Excellent | [6] |

Experimental Protocol: Asymmetric Hydrogenation [6][7]

-

Substrate Preparation: The 3-cyano-5-methylhex-3-enoic acid substrate is prepared, which may exist as a mixture of E and Z isomers.

-

Catalyst System: A rhodium complex with an (R,R)-DuPHOS or (S,S)-DuPHOS ligand is used as the chiral catalyst. These are often complexed with 1,5-cyclooctadiene (COD).

-

Reaction Conditions: The asymmetric hydrogenation is conducted under a hydrogen atmosphere in a protic solvent such as methanol, ethanol, isopropanol, or a mixture of these alcohols with water.

-

Conversion to Pregabalin: Following the asymmetric hydrogenation to produce (S)-3-cyano-5-methylhexanoate, the nitrile group is reduced to an amine using a heterogeneous catalyst like nickel, yielding (S)-pregabalin.

Diagram: Asymmetric Hydrogenation Pathway

Caption: Synthesis of (S)-pregabalin via asymmetric hydrogenation.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a classical and reliable method for controlling stereochemistry in a reaction. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is established, the auxiliary is removed.

For the synthesis of (S)-pregabalin, Evans oxazolidinones are commonly employed as chiral auxiliaries. The synthesis involves the acylation of the chiral auxiliary, followed by a stereoselective alkylation reaction to introduce the isobutyl group and set the desired stereocenter.

Quantitative Data for Chiral Auxiliary Approach

| Chiral Auxiliary | Key Step | Overall Yield | Reference |

| Evans Oxazolidinone | Asymmetric Alkylation | 25% (over 7 steps) |

Experimental Protocol: Evans Asymmetric Alkylation

-

Acylation: The chiral oxazolidinone is acylated to form an N-acyl derivative.

-

Enolate Formation: The N-acyl oxazolidinone is treated with a strong base (e.g., sodium hexamethyldisilazide) to form a chiral enolate.

-

Asymmetric Alkylation: The enolate is then reacted with an electrophile (e.g., an alkyl halide) to introduce the desired side chain with high diastereoselectivity.

-

Auxiliary Cleavage: The chiral auxiliary is cleaved from the product, typically under basic conditions, to yield a chiral carboxylic acid.

-

Further Transformations: The carboxylic acid is then converted to (S)-pregabalin through a series of steps including reduction of the carboxyl group to an alcohol, conversion to an azide, and subsequent reduction to the amine.

Diagram: Chiral Auxiliary Pathway

Caption: Chiral auxiliary-based synthesis of (S)-pregabalin.

Organocatalytic Synthesis

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations. This approach has gained significant traction due to its operational simplicity, lower cost, and reduced toxicity compared to many metal-based catalysts.

In the context of pregabalin synthesis, the key step is often an asymmetric Michael addition.[8][9] For instance, the conjugate addition of a nucleophile like Meldrum's acid or dimethyl malonate to a nitroalkene can be catalyzed by a chiral organocatalyst, such as a quinidine-derived thiourea or a chiral squaramide, to produce a chiral intermediate with high enantioselectivity.[8][10]

Quantitative Data for Organocatalytic Michael Addition

| Catalyst | Nucleophile | Substrate | Enantiomeric Excess (ee) | Overall Yield | Reference |

| Quinidine-derived thiourea | Meldrum's acid | Nitroalkene | up to 75% | 59% | [8] |

| Chiral Squaramide | Dimethyl malonate | Racemic nitroalkene | up to 99:1 er | - | [10] |

Experimental Protocol: Organocatalytic Michael Addition [8][11]

-

Reaction Setup: The nitroalkene substrate, the nucleophile (e.g., diethyl malonate), and the chiral organocatalyst (e.g., a thiourea derivative) are combined in a suitable solvent or under solvent-free conditions.

-

Reaction Conditions: The reaction is typically stirred at a controlled temperature until completion.

-

Catalyst Recovery: An advantage of some organocatalytic systems is the potential for catalyst recycling.

-

Work-up and Purification: The reaction mixture is worked up to isolate the Michael adduct.

-

Conversion to Pregabalin: The chiral adduct is then converted to (S)-pregabalin through subsequent chemical transformations, such as hydrogenation of the nitro group and decarboxylation.

Diagram: Organocatalytic Michael Addition Pathway

Caption: Organocatalytic synthesis of (S)-pregabalin via Michael addition.

Workflow for Selecting a Synthetic Method

The choice of a particular synthetic route for (S)-pregabalin on an industrial scale depends on a multitude of factors including cost-effectiveness, scalability, environmental impact, and regulatory considerations.

Caption: Decision workflow for selecting an enantioselective synthesis route for pregabalin.

The enantioselective synthesis of (S)-pregabalin is a well-developed field with several viable and efficient strategies. Enzymatic resolutions and asymmetric hydrogenation are currently among the most industrially applied methods due to their high efficiency and selectivity. Chiral auxiliary-based methods, while robust, can be less cost-effective on a large scale due to the stoichiometric use of the auxiliary. Organocatalysis represents a rapidly advancing area with the potential for highly efficient and environmentally friendly processes. The selection of an optimal synthetic route will continue to be driven by a balance of economic, environmental, and technological factors, with ongoing research focused on the development of even more efficient and sustainable methods.

References

- 1. lupinepublishers.com [lupinepublishers.com]

- 2. Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. EP2071032A2 - The use of enzymatic resolution for the preparation of intermediates of pregabalin - Google Patents [patents.google.com]

- 5. US20150344919A1 - Process for the preparation of pregabalin - Google Patents [patents.google.com]

- 6. An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CA2396090C - Asymmetric synthesis of pregabalin - Google Patents [patents.google.com]

- 8. [PDF] A Simple Organocatalytic Enantioselective Synthesis of Pregabalin | Semantic Scholar [semanticscholar.org]

- 9. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigations towards the stereoselective organocatalyzed Michael addition of dimethyl malonate to a racemic nitroalkene: possible route to the 4-methylpregabalin core structure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Structural Analogs of 3-(Aminomethyl)-5-methylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural analogs of 3-(Aminomethyl)-5-methylhexanoic acid, commercially known as pregabalin. This document details their mechanism of action, structure-activity relationships, and the experimental protocols used for their evaluation, offering valuable insights for researchers and professionals in drug development.

Introduction

This compound is a gamma-aminobutyric acid (GABA) analog that has demonstrated significant efficacy as an anticonvulsant, analgesic, and anxiolytic agent.[1] Unlike GABA, it does not exert its effects through direct interaction with GABA receptors. Instead, its primary mechanism of action involves binding to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels (VGCCs).[2][3] This interaction modulates calcium influx at presynaptic nerve terminals, thereby reducing the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[2][3] The exploration of structural analogs of this compound is a key area of research aimed at developing novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

Mechanism of Action

The therapeutic effects of this compound and its analogs are primarily mediated by their high-affinity binding to the α2δ-1 and α2δ-2 subunits of VGCCs.[3] This binding is crucial for their pharmacological activity. The modulation of VGCC function leads to a reduction in neuronal hyperexcitability, which is implicated in conditions such as epilepsy, neuropathic pain, and anxiety disorders.

Figure 1: Signaling pathway of pregabalin analogs.

Structure-Activity Relationships and Quantitative Data

The binding affinity of structural analogs of this compound to the α2δ subunit is a critical determinant of their potency. Modifications to the chemical structure can significantly impact this affinity. The following table summarizes the in vitro binding affinities (IC50) of a series of analogs from a key study, determined by their ability to displace [3H]gabapentin from the porcine brain α2δ subunit.

| Compound Number | Structure | R Group | IC50 (nM) for [3H]Gabapentin Binding |

| 1 | This compound (Pregabalin) | H | 38 |

| 2 | 3-(aminomethyl)-5,5-dimethylhexanoic acid | CH₃ | 23 |

| 3 | 3-(aminomethyl)-5-ethylhexanoic acid | C₂H₅ | 45 |

| 4 | 3-(aminomethyl)-5-phenylhexanoic acid | C₆H₅ | >10000 |

| 5 | 3-(aminomethyl)-4-methylhexanoic acid | H (at C4) | 120 |

| 6 | 3-(aminomethyl)-4,5-dimethylhexanoic acid | CH₃ (at C4) | 89 |

| 7 | (3S,4S)-3-(aminomethyl)-4,5-dimethylhexanoic acid | (S)-CH₃ (at C4) | 33 |

| 8 | (3S,4R)-3-(aminomethyl)-4,5-dimethylhexanoic acid | (R)-CH₃ (at C4) | 480 |

| 9 | 3-(aminomethyl)-6-methylheptanoic acid | H | 56 |

| 10 | 3-(aminomethyl)-5-cyclopropylhexanoic acid | Cyclopropyl | 30 |

Data sourced from a study on the structure-activity relationships of pregabalin and its analogs.

Experimental Protocols

[3H]Gabapentin Binding Assay (In Vitro)

This assay is used to determine the binding affinity of test compounds to the α2δ subunit of VGCCs.

Methodology:

-

Membrane Preparation: Porcine cerebral cortex is homogenized in a sucrose buffer and centrifuged. The resulting pellet is resuspended and stored at -80°C. On the day of the assay, membranes are thawed and resuspended in the assay buffer.

-

Binding Reaction: The assay is performed in 96-well plates. Each well contains the membrane preparation, [3H]gabapentin (as the radioligand), and the test compound at various concentrations.

-

Incubation: The plates are incubated at room temperature for a specified period (e.g., 40 minutes) to allow for binding equilibrium to be reached.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand. The filters are then washed with ice-cold buffer.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of [3H]gabapentin, is determined by non-linear regression analysis.

References

- 1. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Resolution of Racemic 3-(Aminomethyl)-5-methylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Aminomethyl)-5-methylhexanoic acid, commonly known as pregabalin, is a crucial active pharmaceutical ingredient (API) recognized for its efficacy as an anticonvulsant, analgesic, and anxiolytic. The therapeutic activity of pregabalin is primarily attributed to its (S)-enantiomer. Consequently, the efficient resolution of the racemic mixture to isolate the desired (S)-enantiomer is of paramount importance in the pharmaceutical industry. This technical guide provides an in-depth overview of the core methodologies employed for the resolution of racemic this compound, with a focus on diastereomeric salt formation, enzymatic resolution, and chromatographic techniques. Detailed experimental protocols, comparative data, and process workflows are presented to aid researchers and professionals in the development and optimization of robust and scalable resolution strategies.

Core Resolution Methodologies

The resolution of racemic pregabalin can be broadly categorized into three primary strategies: classical chemical resolution via diastereomeric salt formation, enzymatic kinetic resolution, and chromatographic separation. Each method offers distinct advantages and is selected based on factors such as scalability, cost-effectiveness, and desired purity.

Diastereomeric Salt Crystallization

This is a widely adopted industrial method for resolving racemates.[1] It involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts.[2][3] These diastereomers exhibit different physicochemical properties, most notably solubility, which allows for their separation through fractional crystallization.[2][3]

A variety of chiral resolving agents have been successfully employed for the resolution of pregabalin. The choice of resolving agent and solvent system is critical for achieving high diastereoselectivity and yield.

| Chiral Resolving Agent | Solvent System(s) | Key Observations |

| (S)-(+)-Mandelic Acid | Isopropanol/Water, Water/Ketone (Acetone) | A commonly used and effective resolving agent.[2][4] The use of an isopropanol and water mixture is frequently cited.[2] |

| Dibenzoyl-L-tartaric acid | Acetone, Methanol | Preferred resolving agent mentioned in patent literature.[5] |

| Di-p-toluoyl-D-tartaric acid | Acetone, Methanol | Another preferred resolving agent with similar solvent compatibility.[5] |

| R-Camphor Sulfonic acid | Acetone, Methanol | Listed as a suitable chiral resolving agent.[5] |

| L-Tartaric Acid | Not specified | Can be used as a resolving agent.[2] |

| (R)-(+)-α-Phenylethylamine | Chloroform/Ethanol | Used for the resolution of a key intermediate, 3-(carbamoylmethyl)-5-methylhexanoic acid (CMH).[2][6] |

| Toluenesulfonamide-D-phenylglycine | Water-borne alcoholic solution | A novel resolving agent for direct resolution of pregabalin.[7] |

| Benzenesulfonamido-D-phenylglycine | Water-borne alcoholic solution | An alternative novel resolving agent.[7] |

-

Salt Formation: Racemic this compound is combined with (S)-(+)-mandelic acid in a suitable solvent mixture, such as isopropyl alcohol and water.[2][4] The molar ratio of the racemate to the resolving agent can be varied; a ratio of 1:1.5 (racemate:mandelic acid) has been reported.[2]

-

Heating and Dissolution: The mixture is heated to a temperature between 50-65°C to achieve complete dissolution.[2]

-

Crystallization: The solution is then cooled, allowing for the selective crystallization of the less soluble diastereomeric salt, the (S)-pregabalin-(S)-mandelic acid salt.

-

Isolation: The precipitated diastereomeric salt is isolated by filtration.

-

Liberation of the (S)-enantiomer: The isolated salt is treated with an acid, such as hydrochloric acid, to remove the chiral resolving agent.[2]

-

Purification: The resulting (S)-pregabalin is then purified, often by recrystallization from a solvent mixture like isopropyl alcohol and water, to yield the final product with high enantiomeric purity.[4]

A process for preparing (S)-pregabalin involves the resolution of racemic pregabalin with (S)-(+)-mandelic acid. The diastereomeric salt is formed by heating a solution of racemic pregabalin and an excess of (S)-(+)-mandelic acid in isopropanol and water to 50-65°C, followed by cooling to allow for crystallization.[2] The purified (S)-pregabalin can be obtained with an enantiopurity of at least 99.95:0.05 (S/R).[2]

Enzymatic Resolution

Enzymatic resolution offers a highly selective and environmentally friendly alternative for obtaining enantiomerically pure compounds.[8] This method typically involves the resolution of a pregabalin precursor rather than the final molecule itself.

Lipases are the most commonly employed enzymes for the kinetic resolution of pregabalin intermediates. The enzymatic reaction often involves the selective hydrolysis of an ester or amide group of one enantiomer, leaving the other enantiomer unreacted.

| Enzyme | Substrate | Key Features |

| Lipase (e.g., Lipolase) | rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester | Enzymatic resolution to form 2-carboxyethyl-3-cyano-5-methylhexanoic acid, a precursor to (S)-pregabalin.[9] |

| Hydrolase | 3-Cyano-5-methylhexanoic acid ethyl ester | Selective hydrolysis to yield (3S)-Cyano-5-methylhexanoic acid sodium salt.[10] |

| Nitrilase | Isobutylsuccinonitrile (IBSN) | Biosynthesis of the pregabalin precursor (S)-3-cyano-5-methylhexanoic acid ((S)-CMHA).[11] |

| Liquid Enzyme TL Lipase | Racemic 2-carbethoxy-3-cyano-5-methyl hexanoic acid ethyl ester | Selective enzymatic hydrolysis to form the sodium salt of 2-Carboxy ethyl-3-Cyano-5-Methyl hexanoic acid.[8] |

-

Reaction Setup: A racemic precursor, such as 3-Cyano-5-methylhexanoic acid ethyl ester, is suspended in a buffered aqueous solution.[10]

-

Enzyme Addition: A hydrolase enzyme is added to the mixture.[10]

-

Selective Hydrolysis: The reaction mixture is stirred, during which the enzyme selectively hydrolyzes one enantiomer (e.g., the (S)-enantiomer) to its corresponding carboxylic acid salt.

-

Separation: The unreacted ester (the (R)-enantiomer) is separated from the aqueous phase containing the hydrolyzed salt (the (S)-enantiomer salt).

-

Conversion to Pregabalin: The separated enantiomerically pure precursor is then converted to (S)-pregabalin through subsequent chemical transformations, such as hydrogenation.[8]

The use of a liquid enzyme in the synthesis of (S)-pregabalin can improve the overall chiral purity and yield of the final product.[8] One process involves the selective enzymatic hydrolysis using TL lipase liquid to form the sodium salt of 2-Carboxy ethyl-3-Cyano-5-Methyl hexanoic acid, which is a key intermediate.[8]

Chromatographic Resolution

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are powerful tools for the direct separation of enantiomers. While often used for analytical purposes to determine enantiomeric purity, they can also be scaled up for preparative separations.

Direct resolution of pregabalin enantiomers can be achieved using a chiral stationary phase.

| Chiral Stationary Phase | Mobile Phase | Detection | Key Performance |

| CHIRALPAK ZWIX(+) | 5 mM ammonium formate + 5 mM formic acid in MeOH/water (96/4, v/v) | Mass Spectrometry (MS) | High performance and low limits of detection (1 ng/mL).[12][13] |

| CHIRALPAK ZWIX(+) | 5 mM ammonium hydrogen orthophosphate in MeOH/water (90/10, v/v) | Ultraviolet (UV) | Selective with a limit of detection of 2 µg/mL.[12][13] |

An alternative chromatographic approach involves the pre-column derivatization of the racemic mixture with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers can then be separated on a standard achiral column.

-

Chiral Derivatizing Agent: Nα-(5-fluoro-2,4-dinitrophenyl)-L-alanine amide (Marfey's reagent) has been used to derivatize racemic pregabalin.[14]

-

Stationary Phase: The resulting diastereomers can be separated on a Lichrospher C18 column.[14]

-

Mobile Phase: A typical mobile phase consists of a mixture of 0.5% triethylamine solution (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (55:45).[14]

Conclusion

The resolution of racemic this compound is a critical step in the manufacturing of pregabalin. Diastereomeric salt crystallization remains a robust and widely implemented method for large-scale production, with (S)-(+)-mandelic acid being a prominent resolving agent. Enzymatic resolution offers a green and highly selective alternative, particularly for the resolution of key precursors. Chromatographic methods, especially HPLC with chiral stationary phases, provide excellent separation for analytical purposes and can be adapted for preparative scale. The selection of the optimal resolution strategy depends on a careful evaluation of factors including yield, enantiomeric purity, cost of reagents, scalability, and environmental impact. This guide provides a foundational understanding of the available techniques to assist researchers in making informed decisions for their specific applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. WO2008138874A1 - Process for preparing (s)-pregabalin by optical resolution of racemic pregabalin - Google Patents [patents.google.com]

- 3. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 4. US20110144383A1 - Process for preparing (s)-3-(aminomethyl)-5-methylhexanoic acid - Google Patents [patents.google.com]

- 5. US20100312010A1 - Process for the Preparation of (S)-Pregabalin - Google Patents [patents.google.com]

- 6. WO1996038405A1 - Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid - Google Patents [patents.google.com]

- 7. CN103626668A - Chemical resolution preparation method of S-configuration pregabalin - Google Patents [patents.google.com]

- 8. lupinepublishers.com [lupinepublishers.com]

- 9. researchgate.net [researchgate.net]

- 10. WO2007143113A2 - The use of enzymatic resolution for the preparation of intermediates of pregabalin - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Chemical Properties and Stability of 3-(Aminomethyl)-5-methylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Aminomethyl)-5-methylhexanoic acid, widely known as pregabalin, is a gamma-aminobutyric acid (GABA) analogue with significant therapeutic applications as an anticonvulsant, analgesic, and anxiolytic.[1][2] A comprehensive understanding of its chemical properties and stability profile is paramount for the formulation of safe, effective, and stable pharmaceutical products. This technical guide provides an in-depth overview of the core chemical characteristics of pregabalin, detailed experimental protocols for their determination, and an exploration of its stability under various conditions.

Chemical and Physical Properties

Pregabalin is a white to off-white crystalline solid.[1] Its fundamental chemical and physical properties are summarized in the table below, providing a quantitative basis for its handling, formulation, and analysis.

| Property | Value | Reference(s) |

| IUPAC Name | (3S)-3-(Aminomethyl)-5-methylhexanoic acid | [3][4] |

| CAS Number | 148553-50-8 | [3][5] |

| Molecular Formula | C8H17NO2 | [1][4][5] |

| Molecular Weight | 159.23 g/mol | [1][3][5] |

| Melting Point | 176 - 178 °C; 186-188 °C; 194-196 °C | [1][3][5][6] |

| Boiling Point | 274.0 ± 23.0 °C at 760 mmHg | [6] |

| Solubility | Freely soluble in water and in both basic and acidic aqueous solutions.[1] Solubility ranges from 47 mg/mL at pH 10.1 to 107 mg/mL at pH 3.7.[7] | [1][7] |

| pKa | pKa1 = 4.2 (carboxyl group), pKa2 = 10.6 (amine group) | [1][7] |

| LogP (Octanol/Water Partition Coefficient) | -1.35 at pH 7.4 | [1][7] |

| Appearance | White to off-white crystalline solid | [1] |

Chemical Structure

The chemical structure of this compound is fundamental to its pharmacological activity.

Stability Profile

The stability of pregabalin is a critical consideration for its storage and formulation.

Storage Conditions: Pregabalin should be stored in a closed container at a controlled room temperature of 20°C to 25°C (68°F to 77°F), with excursions permitted between 15°C and 30°C (59°F to 86°F).[1][8][9][10] It should be protected from heat, moisture, and direct light, and kept in an airtight container to prevent degradation.[8] Humidity levels should be maintained below 60% to prevent clumping and potential chemical alterations.[8]

Degradation Pathways: Several degradation pathways have been identified for pregabalin:

-

Lactamization: The primary degradation pathway for pregabalin is an intramolecular cyclization to form the lactam, 4-isobutyl-pyrrolidin-2-one.[7][11] This degradation is more pronounced at approximately pH 4 and pH 10.[7]

-

Oxidative Degradation: Pregabalin is susceptible to oxidative stress, leading to the formation of several degradation impurities.[12]

-

Interaction with Excipients: Maillard reactions and Amadori rearrangements can occur when pregabalin is formulated with reducing sugars like lactose, leading to the formation of conjugate degradation products.[13] Additionally, dimerization can occur in the presence of formaldehyde, which may be a residual impurity in some polymeric excipients.[14]

-

Hydrolytic and Thermal Degradation: While relatively stable under neutral and photolytic conditions, some degradation is observed under acidic and thermal stress.[12][15] Significant degradation occurs under basic hydrolysis conditions.[12]

Experimental Protocols

Detailed methodologies for determining the key chemical properties of pregabalin are outlined below.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which pregabalin transitions from a solid to a liquid state.

Methodology:

-

A small, finely powdered sample of pregabalin is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded to define the melting range.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of pregabalin in a given solvent.

Methodology:

-

An excess amount of pregabalin is added to a known volume of the solvent (e.g., water, buffers of different pH) in a sealed flask.

-

The flask is agitated in a constant temperature water bath (e.g., 37 ± 1 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The suspension is then filtered or centrifuged to separate the undissolved solid.

-

The concentration of pregabalin in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constants (pKa) of the carboxylic acid and amino functional groups of pregabalin.

Methodology:

-

A known concentration of pregabalin is dissolved in a suitable solvent (e.g., water).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa values are determined from the inflection points of the titration curve.

LogP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (LogP) of pregabalin.

Methodology:

-

A known amount of pregabalin is dissolved in a mixture of n-octanol and water (or a suitable buffer, e.g., pH 7.4) that have been pre-saturated with each other.

-

The mixture is shaken vigorously to allow for the partitioning of pregabalin between the two phases and then allowed to separate.

-

The concentration of pregabalin in both the n-octanol and aqueous phases is determined using a suitable analytical method (e.g., HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Stability Indicating Method (Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC)

Objective: To develop and validate an HPLC method capable of separating and quantifying pregabalin from its degradation products.

Methodology:

-

Chromatographic System: A liquid chromatograph equipped with a UV detector.

-

Column: Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.

-

Mobile Phase: A mixture of a buffer (e.g., 0.01M ammonium dihydrogen phosphate, pH 6.5) and an organic modifier (e.g., acetonitrile) in a specific ratio (e.g., 95:5 v/v).

-

Flow Rate: Typically 0.8 to 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 25°C.

Procedure:

-

Prepare standard solutions of pregabalin and solutions of the sample to be analyzed in the mobile phase.

-

Inject the solutions into the HPLC system.

-

Monitor the chromatogram for the retention time of the pregabalin peak and any impurity peaks.

-

Quantify the amount of pregabalin and its degradation products by comparing their peak areas to those of the standard solutions.

Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, pregabalin is subjected to stress conditions as per ICH guidelines:

-

Acid Hydrolysis: Treat with 0.1 N HCl.

-

Base Hydrolysis: Treat with 0.1 N NaOH.

-

Oxidative Degradation: Treat with 3% H2O2.

-

Thermal Degradation: Expose to heat (e.g., 70°C).

-

Photolytic Degradation: Expose to UV light.

The stressed samples are then analyzed using the developed HPLC method to ensure that the degradation products are well-resolved from the parent drug peak.

Mechanism of Action and Signaling Pathway

Pregabalin exerts its therapeutic effects by binding with high affinity to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system.[1] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P. This modulation of neurotransmitter release is believed to be the primary mechanism behind its analgesic, anticonvulsant, and anxiolytic properties.

Experimental Workflow for Stability Testing

A typical workflow for assessing the stability of a pregabalin drug substance or product is crucial for quality control and regulatory compliance.

Conclusion

This technical guide has provided a comprehensive overview of the chemical properties and stability of this compound. The tabulated data offers a quick reference for its key physicochemical parameters, while the detailed experimental protocols provide a foundation for analytical method development and validation. Understanding the stability profile, including potential degradation pathways and optimal storage conditions, is essential for ensuring the quality, safety, and efficacy of pregabalin-containing pharmaceutical products. The elucidation of its mechanism of action further aids in the rational design and development of novel formulations and therapeutic applications.

References

- 1. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 2. Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.in [pharmacyjournal.in]

- 4. ymerdigital.com [ymerdigital.com]

- 5. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development [ideas.repec.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 10. frontagelab.com [frontagelab.com]

- 11. fpe.umd.edu [fpe.umd.edu]

- 12. PKa | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 13. scribd.com [scribd.com]

- 14. iajps.com [iajps.com]

- 15. ijpsr.com [ijpsr.com]

Navigating the Synthesis of Pregabalin: A Technical Guide to the Intellectual Property and Patent Landscape

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregabalin, marketed under the trade name Lyrica®, is a gamma-aminobutyric acid (GABA) analogue and a widely prescribed medication for the management of neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2] The therapeutic efficacy of pregabalin is primarily attributed to its (S)-enantiomer, which exhibits significantly greater anticonvulsant activity than its (R)-counterpart.[1] Consequently, the development of efficient and enantioselective synthetic routes to (S)-pregabalin has been a major focus of chemical research and has resulted in a complex and multifaceted patent landscape. This technical guide provides an in-depth analysis of the core intellectual property and patented methodologies for the synthesis of pregabalin, offering a comparative overview of various synthetic strategies.

Core Synthetic Strategies and Patent Landscape

The synthesis of pregabalin has evolved from classical resolution of racemic mixtures to more sophisticated and efficient asymmetric approaches. The patent landscape reflects this progression, with early patents focusing on racemic preparations and their resolution, while later patents emphasize enantioselective methods that avoid the inherent 50% loss of the undesired enantiomer.

Racemic Synthesis and Classical Resolution

Initial methods for producing (S)-pregabalin involved the synthesis of a racemic mixture of 3-(aminomethyl)-5-methylhexanoic acid, followed by resolution to isolate the desired (S)-enantiomer.

A key patent in this area, US Patent 5,637,767 , describes the synthesis of racemic pregabalin and its resolution using (S)-(+)-mandelic acid.[1][3] While effective in isolating the (S)-enantiomer, this method is often characterized by low yields and high consumption of the resolving agent.[3] Other patented methods for racemic synthesis and resolution include the use of different resolving agents like chiral phenylethylamine, as described in US Patent 5,616,793 .[1] A significant drawback of these classical resolution methods is the difficulty in racemizing and recycling the unwanted (R)-enantiomer, leading to considerable waste and increased production costs.[1]

Table 1: Key Patents for Racemic Synthesis and Resolution of Pregabalin

| Patent Number | Assignee | Key Innovation | Reported Overall Yield | Enantiomeric Excess (ee) |

| US 5,637,767 | Warner-Lambert | Resolution of racemic pregabalin using (S)-(+)-mandelic acid.[3] | Low (specific yield not consistently reported) | >99.5%[4] |

| US 5,616,793 | Warner-Lambert | Synthesis of racemic pregabalin via Hofmann rearrangement and resolution with chiral phenylethylamine.[1] | ~12%[4] | 99.8%[4] |

| WO 9638405 | Warner-Lambert | Knoevenagel condensation followed by Michael addition, hydrolysis, and resolution with (R)-phenylethylamine.[4] | 12%[4] | 99.8%[4] |

Enantioselective Synthesis

To overcome the limitations of classical resolution, significant research has been directed towards the development of enantioselective synthetic routes that directly produce the (S)-enantiomer of pregabalin. These methods can be broadly categorized as follows:

A prominent enantioselective strategy involves the asymmetric hydrogenation of a prochiral olefin intermediate. US Patent Application Publication No. 2003/0212290 discloses a method that utilizes a cyano-substituted olefin, which is asymmetrically hydrogenated to produce a cyano precursor of (S)-pregabalin.[3][5] Subsequent reduction of the nitrile group yields the final product.[3] This approach often employs chiral rhodium catalysts with bisphosphine ligands, such as (R, R)-Me-DUPHOS.[1]

Enzymatic methods offer a green and highly selective alternative for producing chiral intermediates. US Patent Application Publication No. 2005028302 describes an efficient enzymatic route where a cyano diacid diethyl ester is enzymatically hydrolyzed to an (S)-cyano ester monoacid potassium salt.[4] The undesired isomer can be racemized and recycled, improving the overall efficiency.[4] Another enzymatic approach, detailed in US 20100204503 , involves the kinetic resolution of a racemic dicyano compound using a nitrilase enzyme to selectively hydrolyze the desired enantiomer.[4][6]

The use of chiral auxiliaries is a well-established method for asymmetric synthesis. US Patent 5,599,973 describes the direct synthesis of chirally pure (S)-pregabalin using Evans' chiral auxiliary.[1] While this method provides high enantiomeric purity, the high cost of the chiral auxiliary can be a limitation for large-scale industrial production.[1]

More recent patents have explored asymmetric Michael additions to introduce the stereocenter. Chinese Patent CN103833562A describes the synthesis of a key chiral intermediate via an asymmetric addition of nitromethane to 2-(3-methylbutenyl)diethyl malonate in the presence of a chiral catalyst.[7] This method reports high enantiomeric excess for the intermediate.[7]

Table 2: Key Patents for Enantioselective Synthesis of Pregabalin

| Patent Number | Assignee | Key Innovation | Reported Overall Yield | Enantiomeric Excess (ee) |

| US 2003/0212290 | Warner-Lambert | Asymmetric hydrogenation of a cyano-substituted olefin.[5] | Not explicitly stated | High |

| US 2005028302 | Pfizer | Enzymatic hydrolysis of a cyano diacid diethyl ester.[4] | 30-34%[4] | >99.5%[4] |

| CN103833562A | Hezhou Levator Pharmaceutical | Asymmetric Michael addition of nitromethane using a chiral catalyst.[7][8] | Not explicitly stated | up to 99.7% for intermediate[8] |

| WO2008118427 | Teva | Stereoselective ring opening of 3-isobutyl-glutaric anhydride with (S)-phenylethylamine.[4][6] | 38.8-59.5%[4][6] | >99.5%[4][6] |

Experimental Protocols

Representative Protocol for Racemic Synthesis and Resolution (Based on US 5,637,767)

Step 1: Synthesis of Racemic Pregabalin A detailed protocol for the synthesis of racemic pregabalin is outlined in several patents, often involving the Knoevenagel condensation of isovaleraldehyde with diethyl malonate, followed by Michael addition of cyanide, hydrolysis, and decarboxylation.

Step 2: Resolution with (S)-(+)-Mandelic Acid

-

Dissolve racemic pregabalin (1.2 kg) in a mixture of isopropanol (24 L) and water (0.7 L).[3]

-

Add (S)-(+)-mandelic acid (1.2 kg) to the solution.[3]

-

Heat the reaction mixture to 50-55°C with constant stirring until a clear solution is obtained.[3]

-

Cool the mixture first to 25-35°C and then slowly to 0-5°C to induce crystallization of the diastereomeric salt.[3]

-

Isolate the crystals by filtration.

-

Treat the diastereomeric salt with a base to liberate (S)-pregabalin.

Representative Protocol for Enantioselective Synthesis via Asymmetric Hydrogenation (Conceptual, based on US 2003/0212290)

Step 1: Synthesis of the Cyano-Substituted Olefin The cyano-substituted olefin precursor is typically prepared from 2-methylpropanal and acrylonitrile.[3]

Step 2: Asymmetric Hydrogenation

-

Charge a pressure reactor with the cyano-substituted olefin and a suitable solvent (e.g., methanol).

-

Add a chiral rhodium catalyst, such as [(S,S)-Me-DuPHOS]Rh(COD)+BF4−.

-

Pressurize the reactor with hydrogen gas.

-

Stir the reaction mixture at a controlled temperature until the reaction is complete.

-

Work up the reaction mixture to isolate the chiral cyano precursor.

Step 3: Reduction of the Nitrile

-

Reduce the isolated chiral cyano precursor using a suitable reducing agent, such as catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon), to yield (S)-pregabalin.

Visualizations

Logical Relationship of Pregabalin Synthesis Strategies

Caption: Overview of major synthetic approaches to pregabalin.

Experimental Workflow for Racemic Synthesis and Resolution

Caption: A typical workflow for the resolution of racemic pregabalin.

Conclusion

The patent landscape for pregabalin synthesis is rich and demonstrative of the pharmaceutical industry's drive towards more efficient, cost-effective, and environmentally benign manufacturing processes. While classical resolution of racemic mixtures laid the groundwork, the field has decidedly shifted towards enantioselective methods. Asymmetric hydrogenation, enzymatic resolutions, and other innovative chiral strategies now dominate the intellectual property arena. For researchers and drug development professionals, a thorough understanding of this patent landscape is crucial for navigating freedom-to-operate issues and for the development of novel, non-infringing synthetic routes. The ongoing pursuit of "green" and economically viable processes will undoubtedly continue to shape the future of pregabalin synthesis.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. US8466297B2 - Manufacturing process for (S)-Pregabalin - Google Patents [patents.google.com]

- 3. US8168828B2 - Process for the preparation of pregabalin - Google Patents [patents.google.com]

- 4. US20150344919A1 - Process for the preparation of pregabalin - Google Patents [patents.google.com]

- 5. US20030212290A1 - Asymmetric synthesis of pregabalin - Google Patents [patents.google.com]

- 6. patents.justia.com [patents.justia.com]

- 7. CN103833562A - Preparation method for asymmetric synthesis of pregabalin - Google Patents [patents.google.com]

- 8. CN109232311B - Green and efficient synthesis method of pregabalin - Google Patents [patents.google.com]

The Expanding Therapeutic Horizon of Pregabalin: An In-depth Technical Guide to Early-Stage Research in Novel Indications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregabalin, a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), is a well-established therapeutic agent for neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2] Its primary mechanism of action involves binding to the α2-δ subunit of voltage-gated calcium channels in the central nervous system, which leads to a reduction in the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[3][4] While its efficacy in approved indications is well-documented, a growing body of preclinical and early-stage clinical research is exploring the potential of pregabalin in a range of novel therapeutic areas. This guide provides a comprehensive technical overview of this early-stage research, focusing on the emerging evidence for its use in traumatic brain injury, chronic cough, pruritus, and substance use disorders.

Traumatic Brain Injury (TBI)

Early-stage research suggests that pregabalin may offer neuroprotective, anti-inflammatory, and anti-edema effects in the context of traumatic brain injury.[5] Preclinical studies indicate a potential role for pregabalin in mitigating the secondary injury cascade that follows the initial trauma.

Preclinical Efficacy Data

Experimental studies in rat models of TBI have demonstrated the potential of pregabalin to reduce key pathological markers associated with secondary brain injury.

| Parameter | Trauma Group (No Treatment) | Trauma + Pregabalin Group | Metric | Significance | Source |

| Edema Score | Significantly higher | Significantly lower | Histopathological examination | p < 0.001 | [6] |

| Inflammation Score | Significantly higher | Significantly lower | Histopathological examination | p < 0.001 | [6] |

| Neuronal Damage Score | Significantly higher | Significantly lower | Histopathological examination | p < 0.001 | [6] |

| Brain Water Content | Significantly increased | Significantly reduced | Wet/dry weight method | p < 0.05 | [7] |

| Intracranial Pressure (ICP) | Significantly increased | Significantly reduced | ICP monitoring | p < 0.05 | [7] |

| Veterinary Coma Scale (VCS) | Significantly decreased | Significantly increased | Neurological assessment | p < 0.05 | [7] |

| Malondialdehyde (MDA) Levels | Increased | Substantially mitigated | Biochemical analysis | Not specified | [8] |

| Superoxide Dismutase (SOD) Activity | Reduced | Significantly higher | Biochemical analysis | p = 0.001 | [8] |

| Glutathione Peroxidase (GPx) Activity | Reduced | No significant difference compared to MPSS group | Biochemical analysis | p = 0.6 | [8] |

Experimental Protocols

1.2.1. Experimental Head Trauma Model (Marmarou Method)

-

Animal Model: Adult male Wistar or Sprague-Dawley rats.[5][7]

-

Anesthesia: Intraperitoneal injection of ketamine and xylazine.

-

Trauma Induction: A standardized weight is dropped from a specified height onto a metal disc fixed to the skull to induce a diffuse brain injury.

-

Treatment: Pregabalin (e.g., 30 mg/kg or 60 mg/kg) or vehicle (saline) is administered intraperitoneally at a set time point post-trauma (e.g., 30 minutes).[7]

-

Outcome Measures:

-

Histopathology: Brain tissue is harvested at a specific time point (e.g., 24 hours) post-TBI, fixed, sectioned, and stained (e.g., with Hematoxylin & Eosin) to assess for edema, inflammation, and neuronal damage.[5]

-

Brain Edema Assessment: Brain water content is determined by measuring the wet and dry weight of the brain tissue.[7]

-

Intracranial Pressure (ICP) Monitoring: An ICP probe is inserted into the brain parenchyma to continuously monitor pressure changes.[7]

-

Neurological Assessment: The Veterinary Coma Scale (VCS) is used to evaluate neurological function at various time points post-injury.[7]

-

Biochemical Analysis: Brain tissue homogenates are used to measure markers of oxidative stress, such as malondialdehyde (MDA) levels and the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx).[8]

-

Signaling Pathways and Experimental Workflow

The neuroprotective effects of pregabalin in TBI are thought to be mediated by its ability to attenuate the inflammatory process and reduce lipid peroxidation.

Figure 1: Proposed mechanism of pregabalin's neuroprotective effects in TBI.

Figure 2: General experimental workflow for preclinical TBI studies with pregabalin.

Chronic Cough

Recent clinical investigations have explored the use of pregabalin for refractory or unexplained chronic cough, a condition often associated with cough hypersensitivity syndrome.[9][10] The rationale for its use stems from the hypothesis that pregabalin can modulate the neuronal hyperexcitability underlying the cough reflex.

Clinical Efficacy Data

Several studies have evaluated the efficacy of pregabalin in reducing cough severity and improving quality of life in patients with chronic cough.

| Study | Dosage | Primary Outcome Measure | Result | Significance | Source |

| Saint-Pierre et al. (2023) | 75 mg at bedtime, increased to 75 mg twice daily | Leicester Cough Questionnaire (LCQ) total score improvement ≥1.3 | 56% of patients were responders | p = 0.01 for responders more likely to have refractory vs. unexplained chronic cough | [11] |